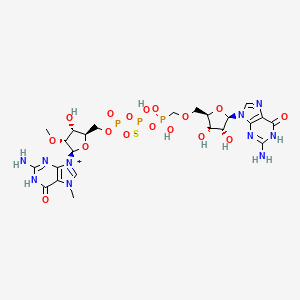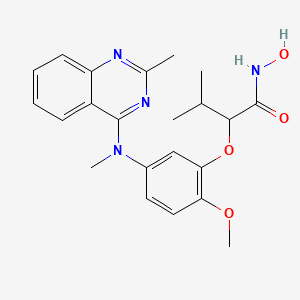
Microtubule destabilizing agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microtubule destabilizing agent-1 is a compound known for its ability to interfere with the dynamics of microtubules, which are essential components of the eukaryotic cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By destabilizing microtubules, this compound can inhibit cell division and induce cell death, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Microtubule destabilizing agent-1 is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of heterocyclic compounds and various organic reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required standards for research and medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Microtubule destabilizing agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of analogs with improved properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified chemical structures. These derivatives can exhibit different levels of biological activity and stability, making them useful for further research and development .
Applications De Recherche Scientifique
Microtubule destabilizing agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of microtubules.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Utilized in cancer research to develop new therapeutic strategies targeting microtubules. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Applied in the development of new drugs and therapeutic agents targeting microtubules .
Mécanisme D'action
Microtubule destabilizing agent-1 exerts its effects by binding to specific sites on tubulin, the building block of microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of existing microtubules. The disruption of microtubule dynamics interferes with cell division, causing mitotic arrest and ultimately leading to cell death. The compound primarily targets the colchicine binding site on tubulin, which is crucial for its destabilizing activity .
Comparaison Avec Des Composés Similaires
Microtubule destabilizing agent-1 is unique in its specific binding to the colchicine site on tubulin. Similar compounds include:
Colchicine: A well-known microtubule destabilizing agent that also binds to the colchicine site on tubulin.
Combretastatins: A class of compounds that destabilize microtubules by binding to the colchicine site.
Halichondrins: Marine natural products that exhibit microtubule destabilizing activity through a different mechanism
This compound stands out due to its high metabolic stability, bioavailability, and potent antitumor activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C22H26N4O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-hydroxy-2-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]-3-methylbutanamide |
InChI |
InChI=1S/C22H26N4O4/c1-13(2)20(22(27)25-28)30-19-12-15(10-11-18(19)29-5)26(4)21-16-8-6-7-9-17(16)23-14(3)24-21/h6-13,20,28H,1-5H3,(H,25,27) |
Clé InChI |
ZTYHIBVAHSWEEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OC(C(C)C)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


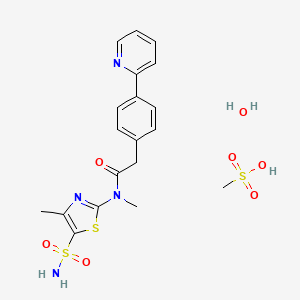

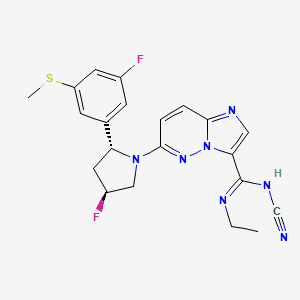

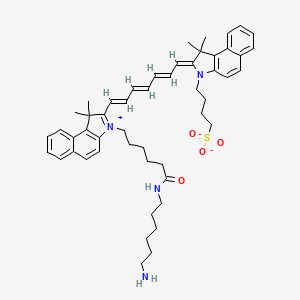

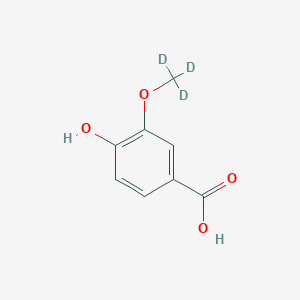
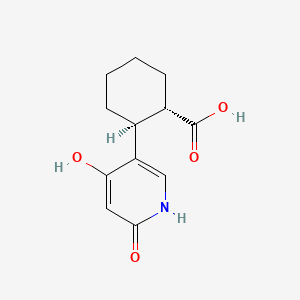
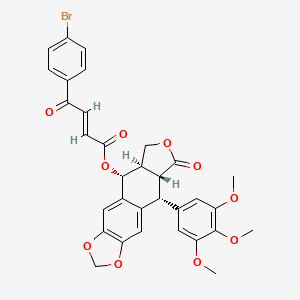

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)

